Trimethyl(phenyl)tin is an organotin compound with the molecular formula C₉H₁₄Sn and a molecular weight of 240.92 g/mol. It is characterized by the presence of three methyl groups and one phenyl group attached to a tin atom, making it a member of the organotin family. This compound appears as a colorless liquid at room temperature, with a density of 1.327 g/mL and a melting point of approximately -51 °C. Its boiling point is around 88 °C at 16 mm Hg, indicating its volatility under reduced pressure conditions .
Trimethyl(phenyl)tin is notable for its toxicity, classified as very toxic by inhalation, skin contact, and ingestion, and it poses significant risks to aquatic life . The compound is used in various
Trimethyl(phenyl)tin can act as a precursor for the synthesis of various organotin compounds. These compounds possess unique properties, including biocidal activity, and have been explored in diverse research areas, such as:
Trimethyl(phenyl)tin serves as a model compound in organometallic chemistry studies due to its relatively simple structure and well-defined properties. Research involving trimethyl(phenyl)tin has focused on:
For example, reacting trimethyl(phenyl)tin with iodobenzene in the presence of bis(triphenylphosphine)palladium dibromide results in various byproducts, including methyltrimethyltin iodide .
Trimethyl(phenyl)tin exhibits significant biological activity, particularly its neurotoxic effects. Studies have shown that it induces acute neuronal death selectively in the hippocampal dentate gyrus, which can lead to cognitive impairments . The compound's toxicity is attributed to its ability to disrupt cellular functions and induce oxidative stress within neuronal cells.
Moreover, it has been noted for its potential endocrine-disrupting properties, impacting hormonal balance in organisms exposed to it .
Trimethyl(phenyl)tin can be synthesized through several methods:
These methods highlight the versatility of trimethyl(phenyl)tin in organic synthesis.
Trimethyl(phenyl)tin is utilized in various fields:
Interaction studies on trimethyl(phenyl)tin have focused on its neurotoxic effects and interactions with cellular components. Research indicates that exposure to this compound can lead to alterations in neuronal signaling pathways and increased oxidative stress markers within cells. Furthermore, studies have examined its interactions with various receptors and enzymes, indicating potential implications for endocrine disruption .
Several compounds share structural similarities with trimethyl(phenyl)tin. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethyltin | C₄H₁₁Sn | Lacks phenyl group; widely studied for toxicity. |
Triethyltin | C₆H₁₅Sn | Ethyl groups instead of methyl; different reactivity. |
Triphenyltin | C₁₂H₁₄Sn | Contains three phenyl groups; used as a biocide. |
Trimethyl(benzyl)tin | C₉H₁₃Sn | Contains a benzyl group; different biological activity. |
Trimethyl(phenyl)tin is unique due to its specific combination of methyl and phenyl groups, which influences its chemical reactivity and biological effects compared to other organotin compounds.
Acute Toxic;Environmental Hazard